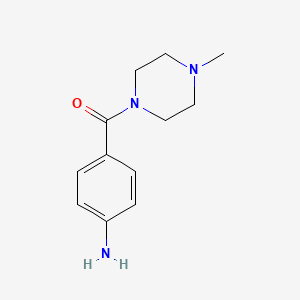

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBSUAXLZLAHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282720 | |

| Record name | (4-aminophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55121-99-8 | |

| Record name | 55121-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-aminophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Due to the limited availability of published data for this specific molecule, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental protocols.

Chemical Properties and Identification

This compound is a chemical compound with the molecular formula C12H17N3O.[1] It belongs to the class of piperazine derivatives, which are prevalent in medicinal chemistry due to their diverse biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Inferred |

| Synonyms | N/A | N/A |

| CAS Number | 55121-99-8 | [2] |

| Molecular Formula | C12H17N3O | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

This step involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

-

Materials: 1-methylpiperazine, 4-nitrobenzoyl chloride, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve 1-methylpiperazine in the chosen solvent and cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.

-

Materials: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using catalytic hydrogenation):

-

Dissolve the (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in the chosen solvent.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously for several hours at room temperature.

-

Reaction progress is monitored by thin-layer chromatography.

-

Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure. A commercial supplier indicates that NMR data for this compound is available, suggesting its successful synthesis and characterization.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the amine (N-H stretching) and the amide (C=O stretching).

Potential Biological Activities and Signaling Pathways

There is no specific biological activity or signaling pathway data available for this compound in the public domain. However, the piperazine moiety is a well-known pharmacophore present in numerous biologically active compounds. Research on structurally similar molecules provides insights into the potential pharmacological profile of this compound.

Derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone have shown neuroprotective properties against β-amyloid-induced toxicity, suggesting a potential relevance in neurodegenerative disease research. For other related compounds, activities such as tyrosinase inhibition and serotonin reuptake inhibition have been reported.

A notable example is the compound --INVALID-LINK--methanone (ARDAP), which has been identified as a tubulin polymerization inhibitor with anticancer properties.[3][4] This compound was found to decrease intracellular ATP levels and inhibit cell cycle progression.[3][4] While ARDAP has a different core structure, the presence of the 4-aminophenyl-methanone moiety suggests that the target compound could potentially exhibit similar cytotoxic or cell-cycle-inhibiting activities.

Based on the mechanism of ARDAP, a hypothetical signaling pathway for a compound with tubulin-inhibiting properties is visualized below.

Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound of interest with potential for biological activity, given its structural features. While specific experimental data is sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to elucidate its precise physical and chemical properties, as well as to explore its pharmacological profile and potential therapeutic applications. The information on related compounds suggests that investigations into its anticancer and neuroprotective properties could be fruitful areas of study.

References

Elucidation of the Chemical Structure of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the organic compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. While specific experimental spectra for this compound are not publicly available, this document outlines the predicted spectroscopic data based on its known chemical structure and spectral data from analogous compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This guide is intended to serve as a practical resource for scientists involved in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₇N₃O.[1] Its structure consists of a 4-aminophenyl group bonded to a carbonyl group, which is in turn attached to a 4-methylpiperazine ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| CAS Number | 55121-99-8 | BroadPharm[2] |

Below is a diagram of the molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from NMR, IR, and Mass Spectrometry analyses. These predictions are based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C=O) |

| ~ 6.65 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to NH₂) |

| ~ 4.0 (broad) | s | 2H | NH₂ |

| ~ 3.7 (broad) | t | 4H | Piperazine-H (adjacent to C=O) |

| ~ 2.5 (broad) | t | 4H | Piperazine-H (adjacent to N-CH₃) |

| ~ 2.35 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (Amide) |

| ~ 150 | Ar-C (C-NH₂) |

| ~ 130 | Ar-C (ortho to C=O) |

| ~ 125 | Ar-C (C-C=O) |

| ~ 114 | Ar-C (ortho to NH₂) |

| ~ 55 | Piperazine-C (adjacent to N-CH₃) |

| ~ 46 | Piperazine-C (adjacent to C=O) |

| ~ 45 | N-CH₃ |

Predicted IR Absorption Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretch (amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2800 | Medium | C-H stretch (aliphatic) |

| ~ 1620 | Strong | C=O stretch (amide) |

| ~ 1590 | Medium | C=C stretch (aromatic) |

| ~ 1520 | Medium | N-H bend (amine) |

| ~ 1280 | Medium | C-N stretch (aromatic amine) |

| ~ 1150 | Medium | C-N stretch (aliphatic amine) |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment |

| 219 | [M]⁺ (Molecular Ion) |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 99 | [CH₃-N(CH₂CH₂)₂]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

| 70 | [N(CH₂CH₂)₂]⁺ |

| 56 | [CH₂=N(CH₃)CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[2]

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[4]

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for structure elucidation and the logical relationship between the spectroscopic data and the final structure.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. This guide provides the foundational knowledge, including predicted spectral data and standardized experimental protocols, to assist researchers in this process. While the provided data is predictive, it serves as a robust framework for the analysis and confirmation of the structure of this compound and other similarly structured molecules.

References

Technical Guide: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 55121-99-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with CAS number 55121-99-8, is a chemical compound that primarily serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a primary aromatic amine, a tertiary amine within a piperazine ring, and a ketone linker, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a discussion of its potential, though largely undocumented, biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 55121-99-8 | [1][2] |

| Molecular Formula | C₁₂H₁₇N₃O | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Synonyms | 1-(4-Aminobenzoyl)-4-methylpiperazine, 4-[(4-Methyl-1-piperazinyl)carbonyl]aniline | N/A |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 140 °C | N/A |

| Purity | Typically >95% (commercially available) | N/A |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and common synthetic route involves the reduction of its nitro precursor, (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone. This two-step process generally involves an initial acylation followed by a reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone

-

Reaction Setup: To a solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Add a solution of 4-nitrobenzoyl chloride in the same solvent dropwise to the cooled mixture with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction: Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

Chemical Reduction: Use a metal-acid combination such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.

-

-

Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

For chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

-

-

Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Synthetic Workflow Diagram

Biological Activity and Potential Applications (Hypothetical)

There is a significant lack of publicly available data on the specific biological activities of this compound. However, the structural motifs present in the molecule, namely the aminophenyl and methylpiperazine moieties, are common in a wide range of biologically active compounds. This allows for a hypothetical discussion of its potential pharmacological relevance.

The piperazine ring is a well-known scaffold in medicinal chemistry, often found in drugs targeting the central nervous system (CNS). Derivatives of phenylpiperazine are known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic receptors. The 4-methylpiperazine group, in particular, is present in several marketed drugs.

The aminophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further derivatization to introduce other functionalities that may interact with biological targets.

Given these structural features, it is plausible that this compound could serve as a precursor for compounds with activities such as:

-

Antipsychotic agents: Many atypical antipsychotics feature a piperazine moiety.

-

Antidepressants: Some antidepressants act on serotonin and norepinephrine transporters, and piperazine-containing molecules have been explored for this purpose.

-

Anticancer agents: The piperazine ring is a component of some kinase inhibitors and other anticancer drugs.

-

Antihistamines: Certain H1 receptor antagonists contain a piperazine core.

It is crucial to emphasize that these are speculative applications based on structural analogy, and dedicated biological screening would be required to ascertain any actual activity of this compound.

Hypothetical Signaling Pathway Involvement

Based on the prevalence of piperazine-containing compounds as CNS agents, a hypothetical involvement in neurotransmitter signaling can be postulated. For instance, a derivative of this compound could potentially act as an antagonist or agonist at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Safety and Handling

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. While its own biological activity is not well-documented, its structural components are present in numerous bioactive compounds, suggesting that its derivatives could be of interest for drug discovery programs. Further research is needed to elucidate any intrinsic pharmacological properties of this compound. This guide provides a foundational understanding of its properties and synthesis to support its application in research and development.

References

- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 55121-99-8 | BroadPharm [broadpharm.com]

The Enigmatic Biological Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Review of Available Data

An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Despite its availability from various chemical suppliers, dedicated pharmacological or biological studies on this specific molecule appear to be absent from the current body of scientific research.

This technical guide aims to provide a comprehensive overview of the state of knowledge regarding this compound. However, due to the lack of direct experimental data, this document will instead focus on the biological activities of structurally similar compounds, highlighting potential areas of investigation for researchers and drug development professionals. It is crucial to emphasize that the activities described for analogous structures may not be representative of the biological profile of this compound.

Structurally Related Compounds and Their Biological Activities

The core structure of this compound features a 4-aminophenyl group attached to a methanone-linked 4-methylpiperazine moiety. Research into compounds sharing this piperazine-methanone scaffold reveals a diverse range of biological activities, suggesting that this chemical framework can be a versatile template for drug design.

Tyrosinase Inhibition by (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

A notable study on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has demonstrated their potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the treatment of hyperpigmentation disorders. The substitution of the 4-aminophenyl group with a 4-hydroxyphenyl group is a key differentiator in this series.

Table 1: Tyrosinase Inhibitory Activity of Selected (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

| Compound | Aroyl Substituent | IC₅₀ (µM) |

| Analog 1 | 2,4-dichlorophenyl | 1.5 ± 0.1 |

| Analog 2 | 2-fluorophenyl | Data not specified |

| Analog 3 | 3-fluorophenyl | Data not specified |

| Analog 4 | 4-fluorophenyl | Data not specified |

| Analog 5 | 2-chlorophenyl | Data not specified |

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase activity is typically assessed using a spectrophotometric method. A common protocol involves the following steps:

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). L-DOPA is commonly used as the substrate.

-

Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the tyrosinase solution for a specific period at a controlled temperature.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the L-DOPA substrate.

-

Measurement: The formation of dopachrome, the oxidized product of L-DOPA, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined from a dose-response curve.

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the simplified melanin biosynthesis pathway and the point of inhibition by tyrosinase inhibitors.

Caption: Simplified melanin biosynthesis pathway and the inhibitory action of tyrosinase inhibitors.

Diverse Biological Activities of Other Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with various therapeutic applications. This highlights the potential for this compound and its derivatives to interact with a range of biological targets.

-

Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis of piperazine derivatives with significant activity against various bacterial and fungal strains. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anticancer Activity: Certain piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

-

Neuropharmacological Activity: The piperazine ring is a common feature in many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics. These compounds often exert their effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors. For example, some (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have been investigated for their neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential role in Alzheimer's disease research.[1]

Future Directions and Conclusion

The absence of biological data for this compound presents a clear opportunity for future research. Based on the activities of structurally related compounds, several avenues of investigation could be prioritized:

-

Tyrosinase Inhibition Assays: Given the activity of the closely related 4-hydroxyphenyl analog, screening for tyrosinase inhibitory activity would be a logical first step.

-

Broad-Spectrum Biological Screening: A comprehensive screening against a panel of biological targets, including various receptors, enzymes, and microbial strains, could uncover novel and unexpected activities.

-

Anticancer and Antimicrobial Evaluation: In vitro assays against a range of cancer cell lines and pathogenic microorganisms could reveal potential therapeutic applications in these areas.

References

Unraveling the Neuroprotective Potential of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific preclinical or clinical studies detailing the mechanism of action of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone are not publicly available. This technical guide synthesizes information from studies on structurally analogous compounds, particularly (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives, to propose a hypothesized mechanism of action and to provide a framework for future research.

Executive Summary

This compound is a small molecule featuring a piperazine core, a structural motif prevalent in a multitude of pharmacologically active agents. While direct evidence is pending, research on closely related analogs suggests a promising neuroprotective profile. The hypothesized mechanism of action centers on two key pathways: the mitigation of glutamate-induced excitotoxicity and the preservation of mitochondrial function under cellular stress. These dual activities position this compound, and its broader chemical class, as a potential therapeutic candidate for neurodegenerative disorders where these pathways are implicated, such as Alzheimer's disease. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for their investigation, and visual representations of the relevant biological pathways and experimental workflows.

Hypothesized Mechanism of Action

Based on evidence from structurally similar piperazine-containing compounds, the neuroprotective effects of this compound are likely multifaceted, primarily targeting the interconnected pathways of glutamate excitotoxicity and mitochondrial dysfunction.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, its over-activation of receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to excessive calcium (Ca2+) influx and subsequent neuronal death, a phenomenon known as excitotoxicity. Structurally similar compounds have been shown to inhibit the neurotoxic effects of glutamate. It is hypothesized that this compound may act as a modulator of glutamate receptor activity, potentially by:

-

Directly antagonizing NMDARs or other glutamate receptors.

-

Indirectly modulating receptor function through intracellular signaling cascades.

This action would reduce the pathological influx of Ca2+, a critical trigger for downstream apoptotic and necrotic cell death pathways.

Preservation of Mitochondrial Integrity and Function

Mitochondria are central to cellular survival, responsible for ATP production and the regulation of apoptosis. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Research on analogous piperazine derivatives has demonstrated a protective effect on mitochondrial function, specifically by reversing ATP depletion in neuronal cells exposed to toxins like beta-amyloid. The proposed mitochondrial-protective mechanisms include:

-

Stabilization of the mitochondrial membrane potential (ΔΨm): Preventing the collapse of ΔΨm is crucial for maintaining ATP synthesis and preventing the release of pro-apoptotic factors.

-

Inhibition of the mitochondrial permeability transition pore (mPTP): Opening of the mPTP is a key event in mitochondrial-mediated apoptosis.

-

Restoration of cellular ATP levels: By preserving mitochondrial function, the compound would ensure a steady supply of energy, which is vital for neuronal survival and function.

By preventing mitochondrial collapse, this compound could inhibit the activation of downstream executioner caspases (e.g., caspase-3 and -7) and prevent apoptosis.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols described in this guide. This serves as a template for organizing future experimental findings.

| Parameter | Assay | Cell Model | Condition | Hypothetical Value |

| Neuroprotection | ||||

| EC50 | MTT Assay | SH-SY5Y neuroblastoma | Glutamate-induced toxicity | 5 µM |

| EC50 | LDH Release Assay | Primary cortical neurons | Beta-amyloid (Aβ1-42) toxicity | 8 µM |

| Mitochondrial Function | ||||

| IC50 (ΔΨm depolarization) | JC-1/TMRE Assay | SH-SY5Y neuroblastoma | Aβ1-42 induced stress | 2 µM |

| EC50 (ATP restoration) | Luciferase-based ATP Assay | Primary cortical neurons | Aβ1-42 induced stress | 3.5 µM |

| Apoptosis Inhibition | ||||

| IC50 (Caspase-3/7 activity) | Caspase-Glo 3/7 Assay | SH-SY5Y neuroblastoma | Glutamate-induced apoptosis | 6 µM |

| Glutamate Receptor Modulation | ||||

| IC50 (Ca2+ influx) | Fluo-4 AM Calcium Assay | Primary cortical neurons | NMDA stimulation | 10 µM |

Key Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the hypothesized mechanism of action of this compound.

Neuroprotection Assays

4.1.1 Cell Viability Assay (MTT Assay) against Glutamate-Induced Excitotoxicity

-

Objective: To determine the concentration-dependent protective effect of the compound against glutamate-induced cell death.

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induce excitotoxicity by adding L-glutamate to a final concentration of 5-10 mM.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4.1.2 Lactate Dehydrogenase (LDH) Release Assay

-

Objective: To quantify cell membrane damage and cytotoxicity by measuring the release of LDH.

-

Protocol: This assay is typically run in parallel with the MTT assay, using the cell culture supernatant.

-

After the 24-hour incubation with glutamate and the test compound, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate LDH release as a percentage of the positive control (cells lysed with Triton X-100).

-

Mitochondrial Function Assays

4.2.1 Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1 or TMRE)

-

Objective: To assess the compound's ability to prevent mitochondrial membrane depolarization.

-

Dye: JC-1 (forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria) or TMRE (accumulates in polarized mitochondria).

-

Protocol (using JC-1):

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with the test compound and a toxic stimulus (e.g., beta-amyloid or glutamate).

-

Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity of both red aggregates (Ex/Em ~560/595 nm) and green monomers (Ex/Em ~485/535 nm) using a fluorescence plate reader.

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

4.2.2 Cellular ATP Level Assay

-

Objective: To determine if the compound can prevent the depletion of cellular ATP under stress conditions.

-

Principle: This assay utilizes the luciferase enzyme, which produces light in the presence of ATP and luciferin.

-

Protocol:

-

Seed cells in a white, opaque 96-well plate.

-

Treat cells with the test compound and a toxic stimulus.

-

Use a commercial ATP assay kit. Add the single reagent that lyses the cells and provides the luciferase and luciferin substrate.

-

Incubate for a short period at room temperature.

-

Measure the luminescence using a luminometer.

-

ATP levels are proportional to the luminescent signal.

-

Apoptosis and Receptor Modulation Assays

4.3.1 Caspase-3/7 Activity Assay

-

Objective: To measure the activity of executioner caspases, which are key mediators of apoptosis.

-

Protocol:

-

Seed cells in a white 96-well plate.

-

Treat cells with the test compound and an apoptotic stimulus (e.g., glutamate).

-

Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence).

-

The caspase in the apoptotic cells will cleave the substrate, releasing a substrate for luciferase.

-

Measure the resulting luminescence, which is proportional to caspase activity.

-

4.3.2 Intracellular Calcium (Ca2+) Assay

-

Objective: To measure the compound's effect on glutamate-induced calcium influx.

-

Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Protocol:

-

Load cells with Fluo-4 AM dye.

-

Pre-treat with the test compound.

-

Stimulate with an NMDA receptor agonist (e.g., NMDA or glutamate).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

-

A reduction in the fluorescence peak indicates an inhibition of calcium influx.

-

Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized mechanism of neuroprotection.

An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives represent a significant class of compounds in medicinal chemistry. The core structure, featuring a 4-aminophenyl ring linked to a 4-methylpiperazine moiety via a carbonyl bridge, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of pharmacological activities, including neuroprotective properties against β-amyloid toxicity and potential applications in treating central nervous system diseases.[1][2] The amide functionality is a cornerstone in many pharmaceuticals, with approximately 25% of commercial drugs containing at least one amide group.[3] This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid in their practical application in a research and development setting.

Core Synthesis Strategy

The most common and efficient synthesis of the this compound core involves a two-step process. This strategy begins with an amide coupling reaction to form a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired primary amine.

-

Step 1: Amide Coupling. This step involves the formation of the amide bond between a substituted benzoyl derivative and 1-methylpiperazine. A common approach is the reaction of 1-methylpiperazine with 4-nitrobenzoyl chloride.

-

Step 2: Nitro Group Reduction. The resulting (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product. A widely used method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C).[4]

This two-step approach is advantageous as it utilizes readily available starting materials and employs robust and well-established chemical transformations, often resulting in high yields.

Experimental Protocols

This protocol describes the amide coupling reaction between 1-methylpiperazine and 4-nitrobenzoyl chloride.

Materials:

-

1-methylpiperazine

-

4-nitrobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere.

-

To this solution, add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone, can be purified by column chromatography or recrystallization to yield a yellow solid.

This protocol details the reduction of the nitro intermediate to the final amine product.[4]

Materials:

-

(4-methylpiperazin-1-yl)(4-nitrophenyl)methanone

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 30 minutes to a few hours).[4]

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified if necessary.

Data Presentation

The following tables summarize key quantitative data for the synthesis of the core molecule and representative derivatives.

Table 1: Synthesis of (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (Intermediate)

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [5] |

| Molecular Weight | 249.27 g/mol | [5] |

| Yield | 82% | [6] |

| Purity | 95% | [5] |

| Appearance | Yellow solid | [6] |

| TLC Rf | 0.6 (10% Methanol/Dichloromethane) | [6] |

| CAS Number | 21091-98-5 | [5][7] |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O | [8] |

| Molecular Weight | 219.29 g/mol | [8] |

| Purity | 97% | [8] |

| CAS Number | 55121-99-8 | [8] |

Table 3: Characterization of Structurally Similar (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives [9]

| Compound | Substituent (R) | Yield (%) | M.p. (°C) |

| 2 | H | 62 | - |

| 4 | 2-F | 60 | 142–143 |

| 5 | 3-F | 70 | 145–146 |

| 6 | 4-F | 69 | 166–167 |

| 7 | 2-Cl | 55 | 169–170 |

| 34 | 4-NH₂ | 44 | 94–95 |

Mandatory Visualizations

Caption: General two-step synthesis workflow for the target compound.

Caption: General workflow for the synthesis of various derivatives.

References

- 1. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. (4-Methylpiperazin-1-yl)(4-nitrophenyl)Methanone synthesis - chemicalbook [chemicalbook.com]

- 7. (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (21091-98-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. This compound, 55121-99-8 | BroadPharm [broadpharm.com]

- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in vitro evaluation of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. As of the latest literature review, no specific in vitro studies for this exact compound have been published. The following guide is therefore based on the analysis of structurally similar compounds and outlines a series of recommended assays to characterize its potential biological activity. The primary hypothesized targets, based on analog activity, are tyrosinase and inducible nitric oxide synthase (iNOS).

Introduction

This compound is a synthetic compound featuring a 4-aminophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. The piperazine and aminophenyl motifs are present in numerous biologically active molecules, suggesting a potential for this compound to interact with various biological targets. This guide details a proposed in vitro evaluation strategy to elucidate its pharmacological profile, focusing on tyrosinase inhibition and modulation of iNOS activity, as suggested by the activity of analogous structures.

Hypothesized Biological Targets and In Vitro Evaluation Strategy

Tyrosinase Inhibition

Structurally related compounds containing piperazine and aromatic moieties have demonstrated inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[1] Overactivity of tyrosinase is linked to hyperpigmentation disorders.[2] Therefore, evaluating the potential of this compound as a tyrosinase inhibitor is a logical starting point.

Signaling Pathway of Melanogenesis

The production of melanin is initiated by the activation of the melanocortin-1 receptor (MC1R) by stimuli such as α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade involving cAMP and PKA, leading to the phosphorylation of CREB.[3] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of key melanogenic enzymes, including tyrosinase.[4] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a precursor for melanin synthesis.[5]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.[5]

-

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[5]

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This should be made fresh and protected from light.[5]

-

Prepare a stock solution of the test compound and Kojic acid (e.g., 10 mM) in DMSO.

-

Create serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve a range of final assay concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 20 µL of test compound dilution + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

-

Positive Control Wells: 20 µL of Kojic acid dilution + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

-

Enzyme Control (100% Activity): 20 µL of Phosphate Buffer (with equivalent DMSO concentration) + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

-

Blank: 140 µL Phosphate Buffer (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.[5]

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[5]

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[5]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(RateControl - RateTest) / RateControl] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

-

Data Presentation

| Compound | IC50 (µM) | Inhibition Type |

| This compound | TBD | TBD |

| Kojic Acid (Positive Control) | Value | Competitive |

| TBD: To Be Determined |

Inducible Nitric Oxide Synthase (iNOS) Modulation

Piperazine-containing compounds have been investigated for their effects on nitric oxide pathways. Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory response, producing large amounts of nitric oxide (NO).[6] Dysregulation of iNOS is implicated in various inflammatory diseases.

Signaling Pathway for iNOS Induction

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the induction of iNOS.[7] These pathways often involve the activation of transcription factors like NF-κB.[6] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Video: Nitric Oxide Signaling Pathway [jove.com]

The Kinase Inhibitor Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: An Inquiry into a Potential Therapeutic Agent

An extensive review of publicly available scientific literature and patent databases reveals a notable absence of information regarding the specific compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a kinase inhibitor. While the core chemical scaffolds, including the aminophenyl and methylpiperazinyl methanone moieties, are present in various documented kinase inhibitors, this particular combination has not been characterized as such in the public domain. Consequently, a detailed technical guide on its kinase inhibitory activity, including quantitative data, experimental protocols, and affected signaling pathways, cannot be compiled at this time.

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. The development of small molecule inhibitors that can selectively target specific kinases has led to significant advances in patient care.

While direct evidence is lacking for this compound, the structural components of the molecule are noteworthy. The piperazine ring is a common feature in many approved and investigational kinase inhibitors, often serving as a versatile linker that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. Similarly, the aminophenyl group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Given the absence of specific data, any discussion of the potential kinase inhibitory activity of this compound would be purely speculative. To ascertain its biological activity, a systematic investigation would be required. This would typically involve a series of well-defined experimental procedures.

Hypothetical Experimental Workflow for Kinase Inhibitor Profiling

Should a researcher wish to investigate the kinase inhibitory potential of this compound, a standard workflow would be employed. This process is designed to first identify any kinase inhibitory activity and then characterize its potency, selectivity, and cellular effects.

Detailed Methodologies for Key Experiments

In the absence of specific protocols for this compound, the following are generalized methodologies that would be adapted for its evaluation.

Table 1: Standard Experimental Protocols for Kinase Inhibitor Characterization

| Experiment | Methodology |

| Biochemical Kinase Assay (IC50 Determination) | Recombinant human kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer. The test compound is added at varying concentrations. The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. |

| Cellular Target Engagement Assay | A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay could be employed. In CETSA, cells are treated with the compound, heated to various temperatures, and the aggregation of the target kinase is measured by Western blot or other methods. A shift in the melting temperature indicates compound binding. In NanoBRET™, the target kinase is tagged with a NanoLuc® luciferase, and a fluorescent energy transfer probe is used to measure compound binding in live cells. |

| Western Blot Analysis | Cancer cell lines known to be dependent on specific kinase signaling pathways would be treated with the compound. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation would indicate inhibition of the signaling pathway. |

| Cell Proliferation Assay | Cells are seeded in multi-well plates and treated with a range of concentrations of the compound. After a defined incubation period (typically 72 hours), cell viability is assessed using reagents such as MTT, MTS, or CellTiter-Glo®. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined. |

Potential Signaling Pathways to Investigate

If this compound were to exhibit kinase inhibitory activity, several key signaling pathways implicated in cancer and inflammatory diseases would be of primary interest for investigation.

The (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Scaffold: A Versatile Core for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone core structure represents a privileged scaffold in medicinal chemistry. While direct and extensive research on the specific molecule this compound is not widely available in the public domain, the foundational architecture of an aminophenyl ring linked to a piperazine methanone moiety is a recurring motif in a diverse array of biologically active agents. This technical guide will explore the potential of this core scaffold in drug discovery by examining the synthesis, biological activities, and mechanisms of action of its close structural analogs. The data and protocols presented herein are drawn from published studies on these related compounds and are intended to provide a comprehensive resource for researchers interested in leveraging this chemical framework for the development of novel therapeutics.

Synthesis of the Core Scaffold

The synthesis of derivatives based on the (4-Aminophenyl)(piperazin-1-yl)methanone scaffold can be achieved through several established synthetic routes. A common and versatile method involves the coupling of a substituted benzoyl chloride with a piperazine derivative.

General Experimental Protocol: Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives

This protocol is adapted from a general procedure for the synthesis of various (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives and can be modified for the synthesis of this compound by selecting the appropriate starting materials.

Materials:

-

4-Piperazin-1-yl phenol

-

Appropriate benzoyl chloride derivative (e.g., 4-nitrobenzoyl chloride, which can be subsequently reduced to the amine)

-

N,N-diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-Piperazin-1-yl phenol (1.0 equivalent) and DIPEA (1.5 equivalents) in DMF at 0°C, add the desired benzoyl chloride derivative (1.0 equivalent) dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion (monitored by TLC), add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine (3x) and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Biological Activities of Structurally Related Compounds

The aminophenyl-piperazinyl-methanone scaffold has been incorporated into molecules targeting a range of biological entities. The following tables summarize the quantitative data for several analogs, demonstrating the broad therapeutic potential of this chemical core.

Table 1: Dopamine Transporter (DAT) Inhibitors

| Compound/Analog | Target | Assay Type | Ki (nM)[1] |

| 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) | DAT | Radioligand Binding | 34 ± 11 |

| Aminopiperidine Analog 7 | DAT | Radioligand Binding | 50.6 |

| Aminopiperidine Analog 21b | DAT | Radioligand Binding | 77.2 |

| Piperidine Amine Analog 33 | DAT | Radioligand Binding | 30.0 |

Table 2: Sirtuin 6 (SIRT6) Inhibitors

| Compound/Analog | Target | Assay Type | IC50 (µM)[2] | KD (µM)[2] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | SIRT6 | Fluor de Lys (FDL) Assay | 4.93 | 9.76 (SPR), 10 (ITC) |

Table 3: Equilibrative Nucleoside Transporter (ENT) Inhibitors

| Compound/Analog | Target | IC50 (µM)[3] | Ki (µM)[3] |

| Analog 2b | ENT1 | 12.68 | N/A |

| Analog 2b | ENT2 | 2.95 | N/A |

| Analog 3c | ENT1 | 2.38 | 2.79 |

| Analog 3c | ENT2 | 0.57 | N/A |

Table 4: Poly (ADP-Ribose) Polymerase (PARP) Inhibitors

| Compound/Analog | Target | Cell Line | IC50 (µM)[4] |

| Thiouracil Amide 5e | PARP1 | MCF-7 | 18 |

Experimental Protocols for Key Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for assays relevant to the biological targets of aminophenyl-piperazinyl-methanone analogs.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the dopamine transporter.

Materials:

-

Rat striatal membranes (source of DAT)

-

[³H]PE2I (radioligand)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

GBR 12909 (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well plate, add assay buffer, [³H]PE2I, and either the test compound, vehicle (for total binding), or a saturating concentration of GBR 12909 (for non-specific binding).

-

Add the rat striatal membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound using appropriate software.

Protocol 2: SIRT6 Fluorescence-Based Deacetylation Assay

This protocol describes a common method to screen for inhibitors of SIRT6 enzymatic activity.[5]

Materials:

-

Recombinant human SIRT6 enzyme

-

Fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

-

NAD+

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing trypsin)

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Add assay buffer, NAD+, and the test compound or vehicle to the wells of the microplate.

-

Add the SIRT6 substrate to all wells.

-

Initiate the reaction by adding the SIRT6 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period (e.g., 30 minutes) at room temperature.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value of the test compound.

Protocol 3: MTT Cell Viability Assay for Anticancer Activity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by a class of compounds is critical for rational drug design and development. Analogs of the this compound scaffold have been shown to interact with key cellular pathways.

SIRT6-Mediated Regulation of Metabolism

SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.[5] Inhibitors of SIRT6 can modulate these pathways. For instance, in a mouse model of type 2 diabetes, a SIRT6 inhibitor was shown to increase the levels of the glucose transporter GLUT-1, thereby reducing blood glucose.[2]

References

- 1. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a combination of data from closely related analogs and established, representative experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C12H17N3O.[1] It features a central carbonyl group linking a 4-aminophenyl ring to a 4-methylpiperazine moiety.

Molecular Structure:

Chemical Structure of this compound

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is based on data from analogous compounds, such as (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 2H | Ar-H (ortho to C=O) |

| ~6.6-6.8 | d | 2H | Ar-H (ortho to NH₂) |

| ~4.0 (broad) | s | 2H | -NH₂ |

| ~3.6-3.8 (broad) | m | 4H | Piperazine CH₂ (adjacent to C=O) |

| ~2.4-2.6 (broad) | m | 4H | Piperazine CH₂ (adjacent to N-CH₃) |

| ~2.3 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts are based on typical values for similar functional groups.

| Chemical Shift (ppm) | Assignment |

| ~168-172 | C=O (amide) |

| ~150-155 | Ar-C (C-NH₂) |

| ~128-132 | Ar-C (CH, ortho to C=O) |

| ~120-125 | Ar-C (quaternary, attached to C=O) |

| ~113-117 | Ar-C (CH, ortho to NH₂) |

| ~52-56 | Piperazine CH₂ (adjacent to N-CH₃) |

| ~45-50 | Piperazine CH₂ (adjacent to C=O) |

| ~44-48 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The predicted key IR absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 2800-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1300 | Medium | C-N stretch |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Key fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.

| m/z | Assignment |

| 219 | [M]⁺ (Molecular Ion) |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 99 | [CH₃-N(CH₂CH₂)₂]⁺ |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and spectroscopic characterization of this compound. These are generalized procedures based on the synthesis of similar compounds.[2][3][4]

Synthesis

A common and effective method for the synthesis of this compound is through the coupling of 4-aminobenzoic acid with 1-methylpiperazine.

Reaction Scheme:

4-Aminobenzoic Acid + 1-Methylpiperazine → this compound

Materials:

-

4-Aminobenzoic acid

-

1-Methylpiperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Triethylamine or Diisopropylethylamine (DIPEA) as a base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-aminobenzoic acid in DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-methylpiperazine (1.0 equivalent) and a base such as triethylamine or DIPEA (2.0 equivalents).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

General experimental workflow.

Key Mass Spectrometry Fragments

This diagram illustrates the parent molecule and its likely primary fragments in mass spectrometry.

Predicted key mass spectrometry fragmentation.

References

Methodological & Application

Application Note and Protocol: Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an aminophenyl group linked to a methylpiperazinyl methanone moiety, makes it an interesting scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, including reaction conditions, purification methods, and characterization data. The synthesis involves a two-step process: the formation of an amide bond between 4-nitrobenzoyl chloride and 1-methylpiperazine, followed by the reduction of the nitro group to an amine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1. Amide Formation | (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 249.27 | - | - | ~85-95 | >95 |

| 2. Nitro Reduction | This compound | 219.29 | - | - | ~80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

This step involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride to form the intermediate, (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone.

Materials:

-

1-methylpiperazine

-

4-nitrobenzoyl chloride

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a separate flask and add it dropwise to the stirred solution of 1-methylpiperazine over a period of 30 minutes.

-